

Angiopeptin: A Somatostatin Analog for Cancer Research - A Technical Guide

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Compound of Interest

Compound Name: *Angiopeptin*

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Introduction

Angiopeptin, a synthetic octapeptide analog of somatostatin, has emerged as a significant molecule in cancer research due to its potent and targeted biological activities. Also known by its generic name Lanreotide, **Angiopeptin** exerts its effects primarily through high-affinity binding to somatostatin receptors (SSTRs), which are often overexpressed in various tumor types, particularly neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of **Angiopeptin**'s core functionalities, including its receptor binding profile, downstream signaling pathways, and antiproliferative effects on cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology.

Data Presentation

Table 1: Binding Affinity of Angiopeptin (Lanreotide) for Human Somatostatin Receptor Subtypes (SSTRs)

The following table summarizes the binding affinities (K_i in nM) of **Angiopeptin** for the five human somatostatin receptor subtypes. These values, compiled from various radioligand binding assays, demonstrate **Angiopeptin**'s high affinity for SSTR2 and SSTR5.

Receptor Subtype	Ligand	Cell Line/Tissue	Radioligand	Ki (nM)	Reference
SSTR1	Lanreotide	-	-	>1000	[1] [2]
SSTR2	Lanreotide	HEK293 cells expressing SSTR2	$[^{125}\text{I}]\text{-Tyr}^{11}\text{-SRIF-14}$	1.2 ± 0.3	[3]
SSTR3	Lanreotide	-	-	>1000	[4] [5]
SSTR4	Lanreotide	-	-	>1000	[2] [5]
SSTR5	Lanreotide	CHO-K1 cells expressing SSTR5	$[^{125}\text{I}]\text{-Tyr}^{11}\text{-SRIF-14}$	3.5 ± 0.9	[3]

Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Antiproliferative Effects of Angiopeptin (Lanreotide) on Various Cancer Cell Lines

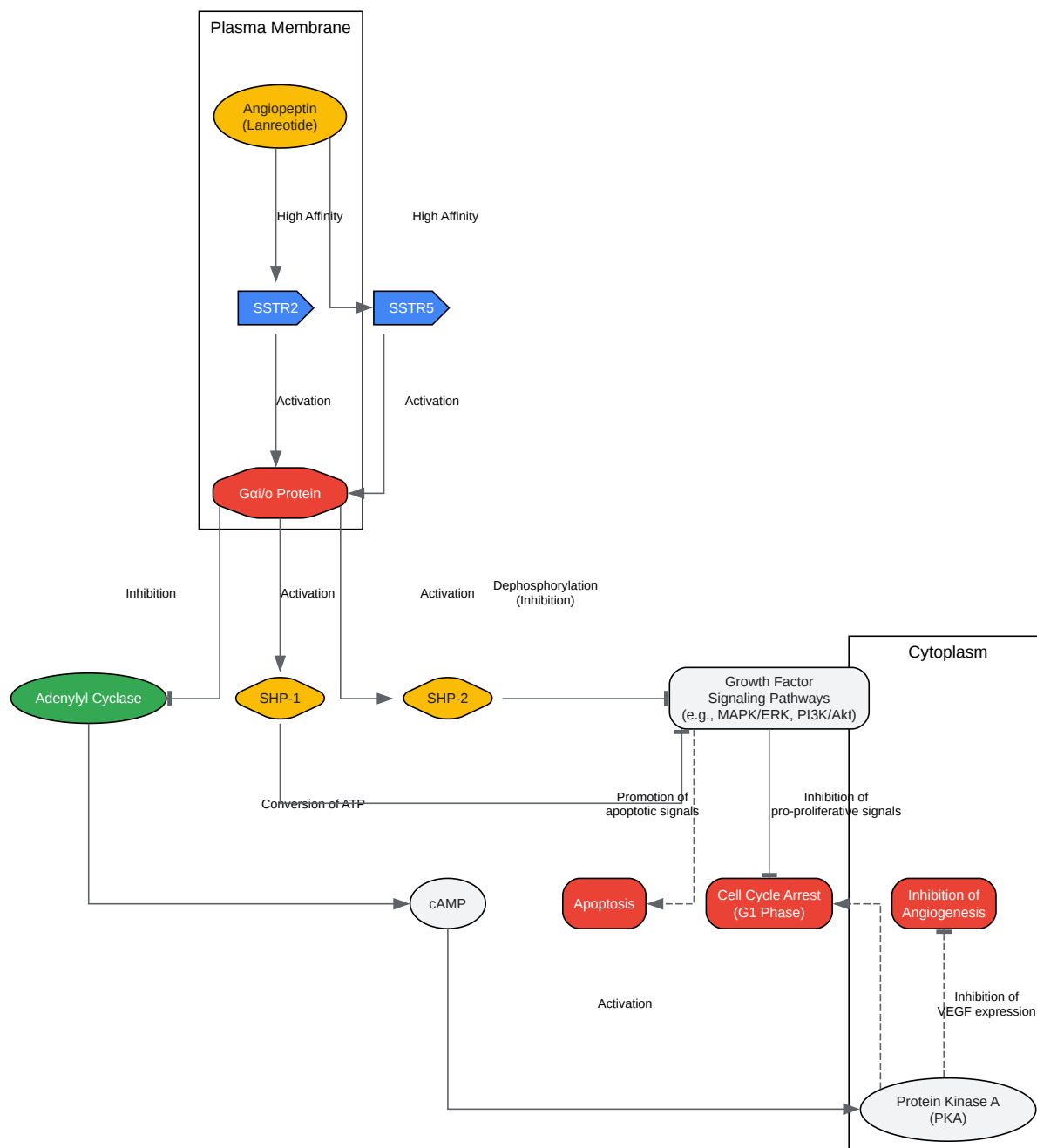
Angiopeptin has demonstrated cytostatic effects on a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. The half-maximal inhibitory concentration (IC50) values for its antiproliferative effects are presented below. It is important to note that the efficacy of **Angiopeptin** is often enhanced when used in combination with other therapeutic agents.

Cell Line	Cancer Type	IC50 (nM)	Notes	Reference
NCI-H720	Bronchopulmonary Neuroendocrine Tumor	~1-23% reduction in cell number (monotherapy)	Pre-treatment with PI3K and mTOR inhibitors significantly enhanced antiproliferative effects, causing a 20-70% reduction in cell number.	[6]
NCI-H727	Bronchopulmonary Neuroendocrine Tumor	~1-23% reduction in cell number (monotherapy)	Pre-treatment with PI3K and mTOR inhibitors significantly enhanced antiproliferative effects, causing a 20-70% reduction in cell number.	[6]
BON-1	Pancreatic Neuroendocrine Tumor	-	IC50 of 0.8 ± 0.2 nM for receptor binding.	[3]
AR42J	Rat Pancreatic Tumor	-	IC50 of 1.5 ± 0.4 nM for receptor binding.	[3]
Colon 38	Murine Colon Cancer	-	Significantly decreased labeling index (proliferation) and increased apoptotic index.	[7]

Note: Direct IC50 values for antiproliferation are not consistently reported across studies. The data often reflects the percentage of growth inhibition at specific concentrations.

Signaling Pathways

Upon binding to its primary targets, SSTR2 and SSTR5, **Angiopeptin** initiates a cascade of intracellular signaling events that culminate in its anticancer effects. These pathways are predominantly inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.



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Caption: **Angiopeptin** signaling cascade in cancer cells.

Experimental Protocols

Radioligand Binding Assay for Somatostatin Receptors

This protocol outlines a competitive binding assay to determine the affinity of **Angiopeptin** for SSTRs.

1. Materials:

- Cell Membranes: Membranes prepared from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells)[3].
- Radioligand: A high-affinity, commercially available radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14[3].
- Competitor Ligand: **Angiopeptin** (Lanreotide) at a range of concentrations.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[3].
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[3].
- Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding[3].
- Scintillation Counter: For measuring radioactivity.

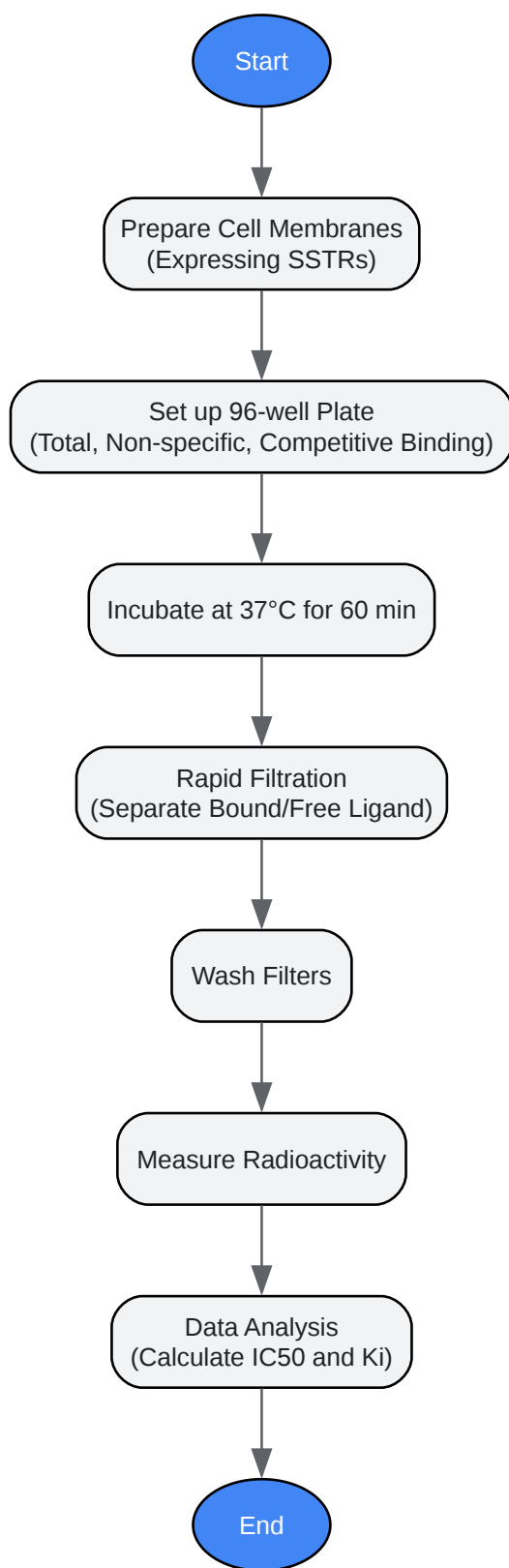
2. Method:

- Membrane Preparation:
 - Culture cells expressing the target SSTR subtype to confluency.
 - Harvest cells and homogenize in an ice-cold homogenization buffer containing protease inhibitors.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Resuspend the membrane pellet in the assay buffer and determine the protein concentration[3].

- Assay Setup:
 - In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
 - Total Binding: Add a fixed concentration of radioligand and cell membrane preparation to the assay buffer.
 - Non-specific Binding: Add a fixed concentration of radioligand, a high concentration of unlabeled somatostatin (e.g., 1 μ M), and the cell membrane preparation.
 - Competitive Binding: Add a fixed concentration of radioligand, increasing concentrations of **Angiopeptin**, and the cell membrane preparation[3].
- Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow binding to reach equilibrium[3].
- Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **Angiopeptin** concentration.
- Determine the IC₅₀ value (the concentration of **Angiopeptin** that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for a radioligand binding assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

1. Materials:

- 96-well cell culture plates.
- Cancer cell line of interest.
- Complete cell culture medium.
- **Angiopeptin** (Lanreotide) stock solution.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
- Microplate reader.

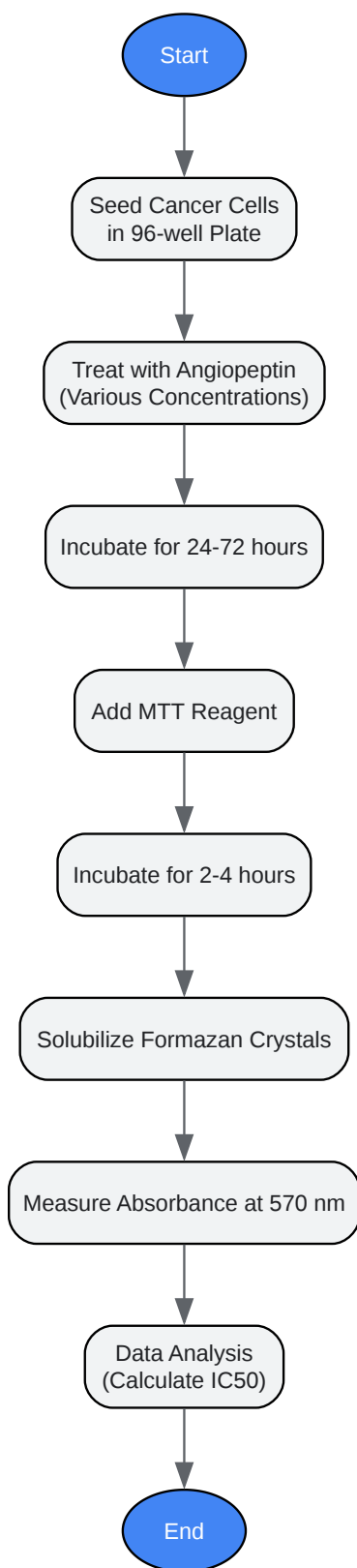
2. Method:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Treatment:** Replace the medium with fresh medium containing various concentrations of **Angiopeptin**. Include a vehicle control (medium with the same concentration of the drug solvent).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability for each **Angiopeptin** concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the **Angiopeptin** concentration.
- Determine the IC50 value from the resulting dose-response curve.



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Caption: Workflow for a cell proliferation (MTT) assay.

Conclusion

Angiopeptin (Lanreotide) stands as a promising therapeutic agent in oncology, particularly for neuroendocrine tumors, owing to its targeted mechanism of action as a somatostatin analog. Its high affinity for SSTR2 and SSTR5 triggers a cascade of inhibitory signaling pathways, leading to the suppression of tumor growth and hormone secretion. The data and protocols presented in this technical guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of **Angiopeptin** in the fight against cancer. Future investigations should focus on expanding the library of antiproliferative data across a wider range of cancer types and exploring novel combination therapies to enhance its efficacy.

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